Methyl 4-(dimethylsulfamoyl)benzoate

Description

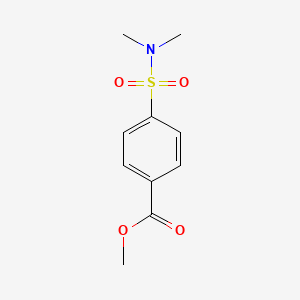

Methyl 4-(dimethylsulfamoyl)benzoate is a benzoate ester derivative featuring a dimethylsulfamoyl group at the para position of the aromatic ring. The dimethylsulfamoyl group contributes to its electronic and steric properties, influencing solubility, stability, and intermolecular interactions.

Properties

IUPAC Name |

methyl 4-(dimethylsulfamoyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-11(2)16(13,14)9-6-4-8(5-7-9)10(12)15-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBYORGCTDBDCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification: The synthesis of methyl 4-(dimethylsulfamoyl)benzoate typically begins with the esterification of 4-(dimethylsulfamoyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Sulfonamide Formation: Alternatively, the compound can be synthesized by reacting methyl 4-aminobenzoate with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. This reaction is typically performed at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 4-(dimethylsulfamoyl)benzoate can undergo oxidation reactions, particularly at the methyl groups attached to the sulfur atom. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the ester group, converting it to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols can replace the methoxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Amide or ester derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(dimethylsulfamoyl)benzoate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of dyes and polymers.

Mechanism of Action

The mechanism of action of methyl 4-(dimethylsulfamoyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The dimethylsulfamoyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations:

- Substituent Position: The para-substituted dimethylsulfamoyl group in the target compound contrasts with the ortho-sulfamoyl group in ’s analog.

- Functional Groups: The dimethylsulfamoyl group (N(CH₃)₂SO₂) enhances lipophilicity compared to the sulfamoyl (NH₂SO₂) group in ’s compound, which may improve membrane permeability but reduce hydrogen-bonding capacity.

- Molecular Frameworks: Piperazine-linked quinoline derivatives () exhibit larger, more rigid structures, likely targeting protein-binding pockets (e.g., kinases or receptors), whereas the target compound’s simpler benzoate scaffold may favor metabolic stability .

Physicochemical Properties

- Solubility: The target compound’s dimethylsulfamoyl group reduces polarity compared to ’s ethyl 4-(sulfooxy)benzoate, which has a highly polar sulfate ester. This trade-off impacts formulation strategies (e.g., aqueous vs. lipid-based delivery).

- Stability: The methyl ester in the target compound is less prone to hydrolysis than ethyl esters (e.g., ’s compound), enhancing shelf-life. Piperazine-linked derivatives () may exhibit lower thermal stability due to their complex scaffolds .

Biological Activity

Methyl 4-(dimethylsulfamoyl)benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate moiety with a dimethylsulfamoyl group, which enhances its lipophilicity and facilitates interaction with biological membranes. The molecular formula is , and its structure is pivotal in determining its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The dimethylsulfamoyl group may enhance the compound's solubility and permeability, allowing it to modulate biological pathways effectively. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes.

- Receptor Modulation : It can interact with receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory properties, suggesting applications in treating inflammatory diseases.

- Antitumor Activity : Preliminary findings indicate that compounds with similar structures may exhibit antitumor effects, warranting further investigation into this aspect.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key characteristics and biological activities:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| This compound | Contains dimethylsulfamoyl group | Antimicrobial, anti-inflammatory |

| Methyl 4-aminobenzoate | Amino group instead of sulfamoyl | Antibacterial |

| Methyl 4-nitrobenzoate | Nitro group at para position | Inhibitor of certain kinases |

| N-(piperidin-4-yl)methanesulfonamide | Piperidine-based sulfonamide | Antitumor |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study demonstrated the compound's effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

- Inflammatory Response Modulation : Research highlighted its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammation. This suggests potential therapeutic applications in inflammatory diseases.

- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects, showing promise in reducing inflammation markers compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.